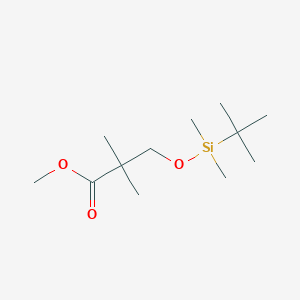

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Descripción general

Descripción

The compound “Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate” is a silyl ether derivative. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used in organic synthesis for the protection of alcohol groups .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, silyl ethers like TBDMS ethers are typically synthesized by reacting the corresponding alcohol with a silyl chloride in the presence of a base .

Chemical Reactions Analysis

Silyl ethers are known to participate in various chemical reactions. They can act as protecting groups for alcohols and can be removed under mildly acidic conditions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate plays a role in various synthetic reactions. It has been used in the Dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, leading to the stereoselective synthesis of 2,3-cis-2-alkyl-5-oxo-3-silyloxycyclopentanecarboxylates (Yakura et al., 1997). This illustrates its utility in facilitating complex molecular transformations.

Pharmacological Synthesis

- In pharmaceutical research, this compound derivatives have been explored for their potential as histone deacetylase inhibitors (HDACIs) , relevant in cancer treatment. The synthesis and biological testing of compounds based on this structure modification have shown promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

Catalysis and Organic Synthesis

- This compound is significant in catalysis and organic synthesis applications . For instance, its involvement in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates underscores its role in the synthesis of highly functionalized organic compounds (Yakura et al., 1999).

Protection of Hydroxyl Groups

- It has applications in the protection of hydroxyl groups in organic synthesis. The tert-butyldimethylsilyloxy derivatives are used for their stability under various conditions and susceptibility to specific removal agents, which is crucial in the synthesis of complex organic molecules (Corey & Venkateswarlu, 1972).

Synthesis of Sesquiterpenes

- This compound plays a role in the synthesis of sesquiterpenes , such as cedranoid sesquiterpenes. Its derivatives are used as intermediates in complex synthetic pathways leading to various bioactive compounds (Yates et al., 1988).

Mecanismo De Acción

Target of Action

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is a complex organic compound that primarily targets hydroxyl groups in other organic compounds . The compound’s role is to act as a protecting group for these hydroxyl groups during chemical reactions .

Mode of Action

The mode of action of this compound involves the formation of a silyl ether with the hydroxyl group of the target molecule . This reaction is facilitated by the presence of a catalyst and a suitable solvent . The resulting silyl ether is significantly more stable and resistant to solvolysis, making it an effective protecting group .

Biochemical Pathways

This compound affects the biochemical pathways involving the synthesis of organic compounds. It is used in the silylation of alcohols, a process that forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in the synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions .

Pharmacokinetics

Its stability and resistance to solvolysis suggest that it would remain largely unmetabolized in a biological system .

Result of Action

The primary result of the action of this compound is the formation of a silyl ether with the hydroxyl group of the target molecule . This protects the hydroxyl group from reacting during subsequent steps in a synthetic process, allowing for more complex molecules to be synthesized .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a suitable solvent . For example, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The reaction is also influenced by the presence of a catalyst and a suitable solvent .

Propiedades

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYMGGHOKXREEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride](/img/structure/B2721315.png)

![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)

![3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2721318.png)

![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)